molecular formula C8H14O2 B6146431 1-ethoxycyclopentane-1-carbaldehyde CAS No. 854732-29-9

1-ethoxycyclopentane-1-carbaldehyde

Cat. No. B6146431
CAS RN: 854732-29-9
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxycyclopentane-1-carbaldehyde is a research chemical with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is used for a variety of research applications .


Molecular Structure Analysis

The molecular structure of 1-ethoxycyclopentane-1-carbaldehyde can be represented by the SMILES notation CCOC1(CCCC1)C=O . This indicates that the molecule consists of an ethoxy group (CCO) attached to a cyclopentane ring, which also carries a carbaldehyde group (C=O) .


Chemical Reactions Analysis

While specific chemical reactions involving 1-ethoxycyclopentane-1-carbaldehyde are not detailed in the search results, aldehydes and ketones, which include this compound, share many common reactions due to the presence of the carbonyl functional group .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethoxycyclopentane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclopentadiene", "Ethyl bromide", "Sodium hydride", "Chloroform", "Sodium hydroxide", "Sodium sulfate", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Sodium sulfite", "Sulfuric acid", "Sodium carbonate", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Preparation of cyclopentadiene", "Cyclopentadiene can be prepared by the thermal cracking of dicyclopentadiene at 200-250°C.", "Step 2: Alkylation of cyclopentadiene", "Cyclopentadiene is reacted with ethyl bromide in the presence of sodium hydride to form ethylcyclopentadiene.", "Step 3: Oxidation of ethylcyclopentadiene", "Ethylcyclopentadiene is oxidized with chloroform and sodium hydroxide to form ethylcyclopentenone.", "Step 4: Reduction of ethylcyclopentenone", "Ethylcyclopentenone is reduced with sodium borohydride in the presence of acetic acid to form ethylcyclopentanol.", "Step 5: Conversion of ethylcyclopentanol to ethoxycyclopentane", "Ethylcyclopentanol is reacted with sulfuric acid and sodium chloride to form ethoxycyclopentane.", "Step 6: Conversion of ethoxycyclopentane to 1-ethoxycyclopentene", "Ethoxycyclopentane is reacted with sodium bicarbonate and methanol to form 1-ethoxycyclopentene.", "Step 7: Conversion of 1-ethoxycyclopentene to 1-ethoxycyclopentan-1-ol", "1-ethoxycyclopentene is reacted with water and hydrochloric acid to form 1-ethoxycyclopentan-1-ol.", "Step 8: Conversion of 1-ethoxycyclopentan-1-ol to 1-ethoxycyclopentane-1-carbaldehyde", "1-ethoxycyclopentan-1-ol is reacted with sodium nitrite, copper sulfate, and sodium acetate to form 1-ethoxycyclopentane-1-carbaldehyde.", "Step 9: Purification of 1-ethoxycyclopentane-1-carbaldehyde", "1-ethoxycyclopentane-1-carbaldehyde can be purified by recrystallization or distillation." ] }

CAS RN

854732-29-9

Product Name

1-ethoxycyclopentane-1-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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